molecular formula C30H37N3O5 B8196000 KRAS inhibitor-10

KRAS inhibitor-10

Cat. No.: B8196000
M. Wt: 519.6 g/mol
InChI Key: WKOOIGPIJNQBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS inhibitor-10 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of small GTPases. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of KRAS inhibitors, including this compound, represents a significant advancement in targeted cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KRAS inhibitor-10 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functionalization: Introduction of functional groups that enhance the binding affinity and specificity of the inhibitor to the KRAS protein.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: KRAS inhibitor-10 undergoes various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the functional groups introduced during synthesis.

    Reduction: Reduction reactions can be used to modify specific functional groups to enhance the inhibitor’s activity.

    Substitution: Substitution reactions are employed to introduce or replace functional groups that improve the binding affinity to the KRAS protein.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its pharmacological properties .

Scientific Research Applications

KRAS inhibitor-10 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS inhibitor-10 exerts its effects by binding to the KRAS protein at a specific site, thereby preventing its activation and subsequent signaling. The compound targets the switch II pocket of the KRAS protein, which is critical for its interaction with downstream effectors. By inhibiting KRAS, the compound disrupts the MAP kinase and PI3K-AKT signaling pathways, leading to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells .

Comparison with Similar Compounds

KRAS inhibitor-10 is unique in its ability to selectively target the KRAS protein with high affinity and specificity. Similar compounds include:

    Sotorasib: The first FDA-approved KRAS inhibitor, which targets the KRAS G12C mutation.

    Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.

    MRTX849: A KRAS G12C inhibitor currently in clinical trials.

Compared to these compounds, this compound may offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

7-[2-(3-amino-4-methoxyphenyl)ethoxy]-N-ethyl-6-methoxy-1-(4-methoxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOOIGPIJNQBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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